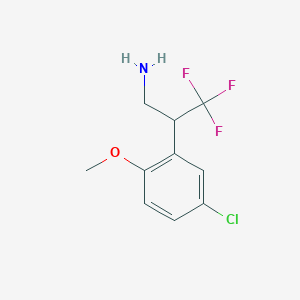
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is an organic compound that features a trifluoromethyl group attached to a propan-1-amine backbone, with a 5-chloro-2-methoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable trifluoropropyl halide under palladium catalysis to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and other applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 5-Chloro-2-methoxyphenylacetonitrile
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
特性
分子式 |
C10H11ClF3NO |
|---|---|
分子量 |
253.65 g/mol |
IUPAC名 |
2-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-9-3-2-6(11)4-7(9)8(5-15)10(12,13)14/h2-4,8H,5,15H2,1H3 |
InChIキー |
OEADOTHFGWSCKY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


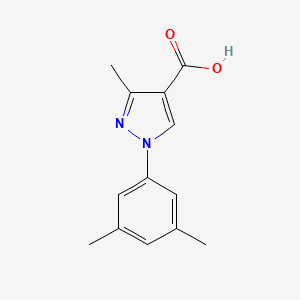
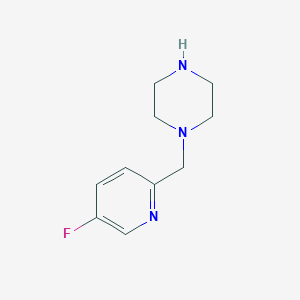
![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
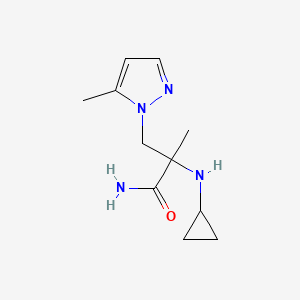
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)
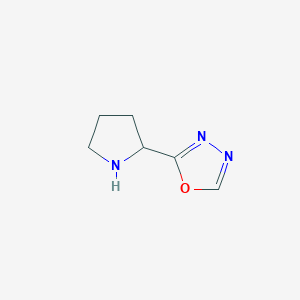

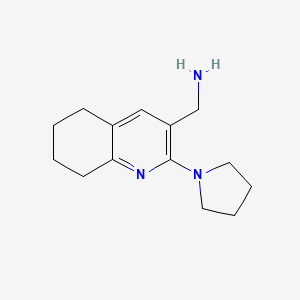
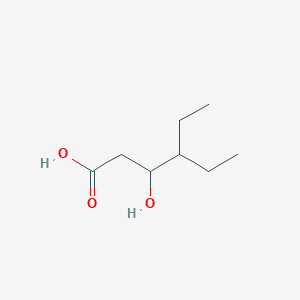
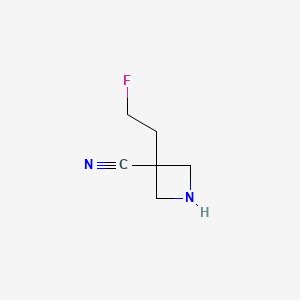
![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
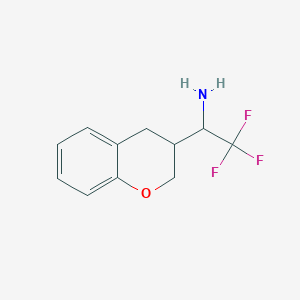
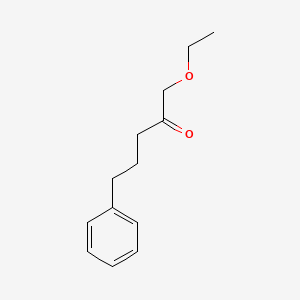
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
